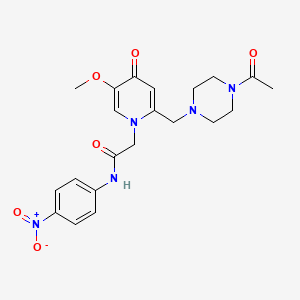![molecular formula C14H12N2O2 B3303752 N-(4-methoxyphenyl)benzo[d]oxazol-2-amine CAS No. 92148-95-3](/img/structure/B3303752.png)
N-(4-methoxyphenyl)benzo[d]oxazol-2-amine
Overview
Description
“N-(4-methoxyphenyl)benzo[d]oxazol-2-amine” is a chemical compound with the molecular formula C14H12N2O2 . It has a molecular weight of 240.26 . This compound is part of a class of molecules known as oxazoles, which are heterocyclic compounds containing an oxazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoxazole ring attached to a methoxyphenyl group . The SMILES string representation of the molecule isNC1=CC=C(N=C(C2=CC=C(OC)C=C2)O3)C3=C1 . Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.Scientific Research Applications
Microwave-Assisted Synthesis and Library Creation
N-(4-methoxyphenyl)benzo[d]oxazol-2-amine is involved in microwave-assisted synthesis methodologies. Chanda et al. (2012) describe a synthetic approach that employs microwave irradiation to create diverse libraries of compounds, including benzoxazol derivatives. This method is significant in drug discovery programs due to its efficiency and versatility in synthesizing a range of compounds (Chanda et al., 2012).
Anticancer Potential
Research has shown that this compound derivatives exhibit promising anticancer properties. For instance, El-Shekeil et al. (2012) synthesized new benzimidazole derivatives, including this compound, and found moderate cytotoxic effects against certain cancer cell lines, highlighting its potential as an anticancer agent (El-Shekeil et al., 2012).
Antimicrobial Activities
Another significant application of this compound derivatives is in antimicrobial research. Bektaş et al. (2007) synthesized a range of compounds, including those related to this compound, and found them to possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Neuroprotective Effects
In the context of neuroprotection, derivatives of this compound have been evaluated for their neuroprotective effect. Hassan et al. (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives and evaluated their anticonvulsant and neuroprotective effects, indicating the compound's potential in neurological applications (Hassan et al., 2012).
Skin Whitening Agent
This compound and its derivatives also show promise as skin whitening agents. Choi et al. (2002) studied the effects of related compounds on melanin biosynthesis, suggesting their use as skin whitening agents due to their tyrosinase inhibitory activity (Choi et al., 2002).
properties
IUPAC Name |
N-(4-methoxyphenyl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-8-6-10(7-9-11)15-14-16-12-4-2-3-5-13(12)18-14/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJZSGBKXBCRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B3303680.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B3303683.png)





![2-[2-{[4-(2-furoyl)piperazin-1-yl]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3303719.png)



